4-(2-Aminoethoxy)quinoline dihydrochloride 4-(2-Aminoethoxy)quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097960-21-7
VCID: VC3104168
InChI: InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
SMILES: C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol

4-(2-Aminoethoxy)quinoline dihydrochloride

CAS No.: 2097960-21-7

Cat. No.: VC3104168

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethoxy)quinoline dihydrochloride - 2097960-21-7

Specification

CAS No. 2097960-21-7
Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
IUPAC Name 2-quinolin-4-yloxyethanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
Standard InChI Key VJHWWOSQAFWGFY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl

Introduction

Chemical Properties and Structural Characteristics

4-(2-Aminoethoxy)quinoline dihydrochloride is characterized by a quinoline core with an aminoethoxy substituent at the 4-position, existing as a dihydrochloride salt. The compound's chemical identity can be summarized by the following properties:

Basic Properties

Table 1: Chemical Properties of 4-(2-Aminoethoxy)quinoline dihydrochloride

PropertyValue
CAS Number2097960-21-7
Molecular FormulaC₁₁H₁₄Cl₂N₂O
Molecular Weight261.14 g/mol
IUPAC Name2-quinolin-4-yloxyethanamine;dihydrochloride
Standard InChIInChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
Standard InChIKeyVJHWWOSQAFWGFY-UHFFFAOYSA-N
PubChem Compound ID72716809
Purity StandardsTypically >95%

The compound's structure consists of a quinoline heterocyclic system with a 2-aminoethoxy group attached at the 4-position. The dihydrochloride salt formation impacts its solubility profile, typically enhancing water solubility compared to the free base form .

Research Status and Future Directions

Comparison with Related Compounds

Table 2: Comparison of 4-(2-Aminoethoxy)quinoline dihydrochloride with Related Quinoline Derivatives

CompoundMolecular FormulaMW (g/mol)Known Applications
4-(2-Aminoethoxy)quinoline dihydrochlorideC₁₁H₁₄Cl₂N₂O261.14Research chemical
4-HydroxyquinolineC₉H₇NO145.16Synthetic intermediate
4,8-Dihydroxyquinoline-2-carboxylic acidC₁₀H₇NO₄205.17Biochemical research
Quinoline-4-carboxamide derivativesVariesVariesAntimalarial activity

Future Research Directions

Future research on 4-(2-Aminoethoxy)quinoline dihydrochloride might profitably focus on:

  • Structure-Activity Relationship Studies: Systematic modifications of the aminoethoxy chain length, substituents, and position on the quinoline ring could yield derivatives with enhanced biological activities.

  • Biological Activity Screening: Comprehensive screening against various biological targets including enzymes, receptors, and pathogens could reveal unexpected therapeutic applications.

  • Synthesis Optimization: Development of more efficient and scalable synthetic routes would facilitate further research and potential applications.

  • Metal Complexation Studies: Investigation of the compound's ability to form complexes with various metals could lead to applications in catalysis or as metallodrugs.

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